4-Fluoro-N-methyl-2-(trifluoromethyl)aniline

Description

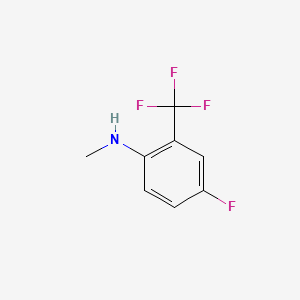

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position and a fluoro (-F) substituent at the para position on the aromatic ring. The N-methyl group on the amine further modulates its electronic and steric properties. This structural combination enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-fluoro-N-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKOADABUOLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215266-60-6 | |

| Record name | 4-fluoro-N-methyl-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation followed by reduction and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C), aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

Analgesic Potential

The structural similarity of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline to known analgesics suggests its potential use in pain management. The incorporation of fluorinated groups enhances the compound's interaction with biological targets, which may lead to improved efficacy in therapeutic contexts. Studies indicate that these interactions could facilitate stronger binding affinities to enzymes or receptors compared to non-fluorinated analogs, making it a candidate for drug design and development.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of compounds such as lomefloxacin and norfloxacin, which are important in the treatment of bacterial infections. Its derivatives are being explored for their hypotoxicity and prolonged efficacy, making them suitable for widespread medical applications .

Biochemical Research

Interaction Studies

In biochemical studies, this compound is used to understand the effects of fluorinated compounds on biological systems. Its unique functional groups allow researchers to investigate how these compounds interact with cellular mechanisms, potentially leading to novel therapeutic strategies.

Fluorinated Compound Studies

The compound is part of research aimed at assessing the biological activity of fluorinated compounds. Its enhanced lipophilicity and stability contribute to its bioavailability, making it a valuable subject for studies focused on drug metabolism and pharmacokinetics.

Materials Science

Liquid Crystal Applications

this compound is also being investigated for its potential use in liquid crystal technologies. It can act as a precursor for synthesizing new liquid crystal materials, which are essential in display technologies and optical devices .

Chemical Synthesis and Catalysis

In industrial applications, this compound is involved in various chemical reactions as a reagent or catalyst. Its unique properties allow it to participate in complex synthesis pathways that lead to the production of other valuable chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, affecting cellular processes such as proliferation, apoptosis, and signal transduction . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aniline ring significantly impacts biological activity and chemical reactivity:

- Ortho vs. Meta/Para Trifluoromethyl Substitution :

- 2-(Trifluoromethyl)aniline derivatives exhibit superior anticancer activity compared to 3- or 4-substituted isomers. For example:

The ortho effect (reduced basicity due to steric hindrance) enhances selectivity and activity in 2-substituted derivatives .

Functional Group Modifications

- For instance, methyl(phenyl)carbamate 4c (N-methyl-N-phenyl derivative) showed potent BChE inhibition (IC₅₀ = 1.97 µM) .

- Nitro and Sulfonyl Groups: 4-Nitro-3-(trifluoromethyl)aniline acts as a nitric oxide (NO) photo-donor, releasing NO under irradiation without cytotoxicity from the nitrobenzene photoproduct . This contrasts with cytotoxic sulfonylurea derivatives synthesized from 4-(trifluoromethyl)aniline, which require careful toxicity profiling .

Key Data Table: Comparative Analysis of Trifluoromethylaniline Derivatives

Biological Activity

4-Fluoro-N-methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a fluorine and a trifluoromethyl group, which can significantly influence its interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and receptor binding affinity.

- Enzyme Inhibition : Research indicates that fluorinated compounds can act as enzyme inhibitors, particularly against cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Activity : Some studies have indicated that fluorinated anilines may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Konstanz investigated the antimicrobial properties of various fluorinated anilines, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

This study highlighted the potential of this compound as a lead for developing new antimicrobial agents .

Study 2: Anticancer Properties

In another investigation published in Cancer Letters, the effects of this compound on human cancer cell lines were evaluated. The compound was found to inhibit cell proliferation in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The study concluded that the compound could induce apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-N-methyl-2-(trifluoromethyl)aniline, and what methodological challenges arise during synthesis?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds are synthesized by reacting halogenated precursors (e.g., 4-chloro-3-nitrobenzotrifluoride) with methylamine derivatives under controlled temperatures (60–80°C) and catalysts like palladium or copper . Key challenges include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves methyl and aromatic proton signals. The trifluoromethyl group typically appears as a quartet in spectra .

- FTIR : Stretching vibrations for C-F (1100–1250 cm) and N-H (3300–3500 cm) confirm functional groups.

- GC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., 223.07 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do competing substituent effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The trifluoromethyl (-CF) and fluoro (-F) groups are electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions. However, steric hindrance from -CF can limit accessibility. Methodological considerations include:

- Reagent Selection : Use bulky electrophiles (e.g., tert-butyl nitrite) to favor para substitution.

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions like polysubstitution .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions or substituent positioning. Strategies include:

- Comparative Studies : Tabulate biological activities of analogs (Table 1) to identify structure-activity relationships (SAR).

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity .

Table 1 : Comparative Biological Activity of Analogous Compounds

| Compound | Substituents | IC (µM) | Target |

|---|---|---|---|

| 2-(Trifluoromethyl)aniline | -CF, -NH | 12.3 | Enzyme X |

| N-Methyl-4-fluoro analog | -CF, -F, -N(CH) | 8.7 | Receptor Y |

Q. What methodologies optimize the introduction of fluorine or trifluoromethyl groups during derivatization?

Q. How does the trifluoromethyl group impact pharmacokinetic properties in drug discovery applications?

The -CF group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .

Q. What are the best practices for handling air/moisture-sensitive intermediates in its synthesis?

- Schlenk Techniques : Use inert atmospheres (N/Ar) for moisture-sensitive steps.

- Drying Agents : Molecular sieves (3Å) or MgSO prevent hydrolysis of intermediates like nitroso derivatives .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s potential in photovoltaic materials?

- Optoelectronic Testing : Measure HOMO/LUMO gaps via cyclic voltammetry. The -CF group typically lowers LUMO levels, enhancing electron transport.

- Device Fabrication : Incorporate into polymer matrices (e.g., P3HT) and test photovoltaic efficiency under AM1.5G solar simulation .

Q. What statistical approaches validate reproducibility in synthetic yield across batches?

Q. How can computational tools predict regioselectivity in further functionalization?

- Molecular Orbital Analysis : Fukui indices identify nucleophilic/electrophilic sites.

- Docking Simulations : Predict binding modes to biological targets, guiding derivatization .

Notes

- Citations : Evidence from non-restricted sources (PubChem, Thermo Scientific) is prioritized.

- Methodological Focus : Answers emphasize experimental workflows over definitions.

- Advanced vs. Basic : Clear demarcation based on technical complexity and data depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.